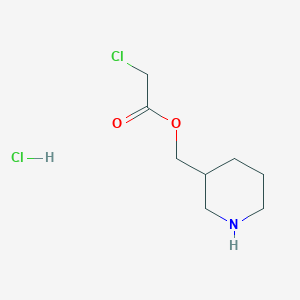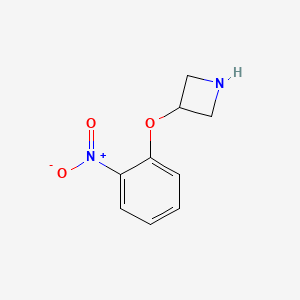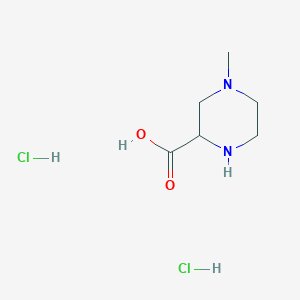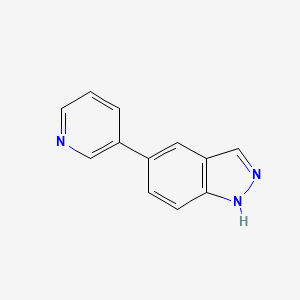
5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine
Vue d'ensemble
Description
The compound “3-[(4-Methyl-1-piperidinyl)sulfonyl]benzeneboronic acid” is a related compound with a molecular formula of C12H18BNO4S and a molecular weight of 283.15 g/mol . It’s a Thermo Scientific brand product that was originally part of the Alfa Aesar product portfolio .
Molecular Structure Analysis
The molecular structure of “3-[(4-Methyl-1-piperidinyl)sulfonyl]benzeneboronic acid” includes a piperidine ring attached to a sulfonyl group, which is further attached to a phenyl ring . The exact structure of “5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine” could not be found.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(4-Methyl-1-piperidinyl)sulfonyl]benzeneboronic acid” include a molecular weight of 283.15 g/mol and a molecular formula of C12H18BNO4S . No further details were found.
Applications De Recherche Scientifique
Lymphatic System Modulation
Research indicates that derivatives of 5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine, specifically 5‐hydroxytryptamine (5‐HT), play a role in modulating lymphatic vessel pumping by eliciting KATP channel-mediated smooth muscle hyperpolarization. This process decreases the frequency and amplitude of spontaneous transient depolarizations (STDs) in lymphatic vessels, which is mediated by the activation of 5‐HT7 receptors coupled to cAMP production (Chan & Der Weid, 2003).
Receptor Agonism and Antagonism
Compounds related to this compound have been shown to be potent and selective agonists at the human beta(3)-adrenergic receptor, displaying low affinities for beta(1)- and beta(2)-ARs. This suggests potential applications in treatments where beta(3) receptor agonism is beneficial (Hu et al., 2001).
Neurological and Cognitive Enhancements
Derivatives of this compound have been explored for their potential in treating central nervous system (CNS) disorders. N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has led to the identification of potent and selective 5-HT7 receptor antagonists with distinct antidepressant-like and pro-cognitive properties, showing potential for the treatment of CNS disorders (Canale et al., 2016).
Cardiovascular Applications
The compound has been studied for its cardiovascular effects, particularly in relation to hypotension. Research has shown that 5-carboxamidotryptamine (5-CT), a derivative, produces hypotensive responses in anesthetized rats, mediated by 5-HT(1B/1D) receptors, suggesting potential applications in blood pressure regulation (Terrón et al., 2007).
Anticancer Potential
A study on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to this compound, demonstrated potential as anticancer agents. The synthesized compounds showed promising activity against cancer, indicating potential for further exploration in anticancer treatments (Rehman et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
5-(4-methylpiperidin-1-yl)-2-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-5-7-15(8-6-10)11-3-4-13(12(14)9-11)18(2,16)17/h3-4,9-10H,5-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDKWTZGNRJDPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001200405 | |
| Record name | 5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220039-19-9 | |
| Record name | 5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid](/img/structure/B1395064.png)
![2-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395066.png)
![3-{[(1,6-Dibromo-2-naphthyl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395069.png)




![3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1395079.png)


![1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1395083.png)

![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid](/img/structure/B1395086.png)
